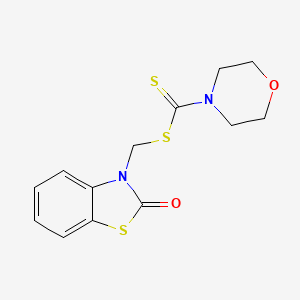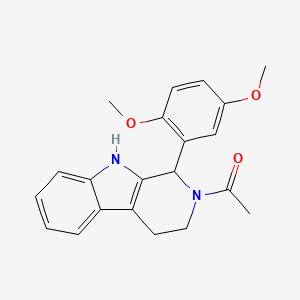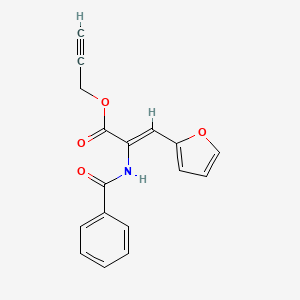
(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate, also known as BMMD, is a chemical compound that has been widely used in scientific research as a tool for investigating various biological processes.
Wirkmechanismus
(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate works by inhibiting the activity of enzymes that are involved in various biological processes, including protein synthesis and DNA repair. It does this by binding to the active site of these enzymes and preventing them from carrying out their normal functions.
Biochemical and physiological effects:
(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis (programmed cell death). It has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate is its ability to selectively inhibit the activity of specific enzymes, making it a valuable tool for investigating the function of these enzymes in various biological processes. However, (2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate can also have off-target effects, which can make it difficult to interpret experimental results. Additionally, (2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving (2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate. One area of interest is the development of more selective inhibitors that target specific enzymes or protein-protein interactions. Another area of interest is the use of (2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate in combination with other compounds to enhance its therapeutic potential. Finally, there is a need for more research on the safety and toxicity of (2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate, particularly in vivo.
Synthesemethoden
(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-aminobenzenethiol with methyl isothiocyanate and morpholine in the presence of a base. The resulting product is then oxidized to form (2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate.
Wissenschaftliche Forschungsanwendungen
(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and cell signaling pathways. It has also been used as a tool for identifying potential drug targets and for screening potential drug candidates.
Eigenschaften
IUPAC Name |
(2-oxo-1,3-benzothiazol-3-yl)methyl morpholine-4-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S3/c16-12-15(10-3-1-2-4-11(10)20-12)9-19-13(18)14-5-7-17-8-6-14/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNIWOPPCPNBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SCN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5232198.png)
![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5232223.png)
![1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride](/img/structure/B5232228.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)
![2-hydroxy-5-sulfobenzoic acid - 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (1:1)](/img/structure/B5232241.png)


![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)

![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)


